molecular formula C13H20ClN3O2 B1432039 {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride CAS No. 1638612-39-1

{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride

Cat. No.: B1432039
CAS No.: 1638612-39-1
M. Wt: 285.77 g/mol
InChI Key: YIFGMNJUGIZQTJ-UHFFFAOYSA-N
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Description

{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is known for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride can be achieved through multiple synthetic routes. . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by targeting alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and are involved in the contraction of smooth muscles. By binding to these receptors, {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride can modulate their activity, leading to therapeutic effects such as vasodilation and reduced muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride apart is its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFGMNJUGIZQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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